IXA4 was initially identified through pharmacological screening aimed at enhancing protective IRE1/XBP1s signaling. It is classified as a small molecule compound with a molecular weight of 436.5 g/mol and a chemical formula of C24H28N4O4. Its CAS number is 1185329-96-7, indicating its unique identification in chemical databases. IXA4 is distinguished from other compounds in its class by its specificity for the IRE1/XBP1s pathway, making it a valuable tool for studying ER stress responses .
The synthesis of IXA4 involves several key steps that typically include:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are often proprietary but generally follow established organic synthesis protocols. The compound can be solubilized in dimethyl sulfoxide (DMSO), achieving concentrations suitable for biological assays .
The molecular structure of IXA4 features a complex arrangement that includes:
The structural data indicates that IXA4 binds selectively to IRE1, promoting its autophosphorylation and subsequent activation of XBP1 splicing. This selectivity is crucial for minimizing off-target effects associated with other pathways activated by similar compounds .
IXA4 undergoes specific chemical interactions that are pivotal for its mechanism of action:
The technical details surrounding these reactions include monitoring phosphorylation states via techniques such as western blotting and using reporter assays to quantify XBP1 splicing efficiency .
The mechanism by which IXA4 exerts its effects involves:
Data from studies indicate that treatment with IXA4 leads to significant increases in protective gene expressions while minimizing adverse effects typically associated with prolonged IRE1 activation .
IXA4 exhibits several notable physical and chemical properties:
These properties are essential for ensuring that IXA4 maintains its efficacy during experimental applications.
IXA4 has several promising applications in scientific research:
IXA4 (chemical name: N-{4-[2-(4-morpholinyl)ethoxy]phenyl}-N'-(4-nitrophenyl)urea) activates the IRE1α/XBP1s arm of the unfolded protein response (UPR) through allosteric modulation of IRE1α’s kinase domain. Upon binding, IXA4 stabilizes IRE1α oligomers, facilitating autophosphorylation and subsequent activation of its RNase domain. This triggers the unconventional splicing of XBP1 mRNA, generating the transcriptionally active spliced isoform (XBP1s). XBP1s translocates to the nucleus and upregulates genes involved in endoplasmic reticulum (ER) proteostasis, including chaperones (DNAJB9/ERdj4), ER-associated degradation (ERAD) components, and lipid biosynthesis enzymes [1] [3]. Crucially, IXA4 achieves this without globally activating stress pathways like the heat shock response or oxidative stress sensors [1] [5].
IXA4 induces transient IRE1α activation, a key determinant of its therapeutic utility. In vivo studies in diet-induced obese (DIO) mice demonstrate that a single intraperitoneal dose (50 mg/kg) elevates hepatic Xbp1s and its target Dnajb9 within 4 hours, returning to baseline by 8 hours. This contrasts with classical ER stressors (e.g., thapsigargin), which cause sustained IRE1 activation linked to pathological outcomes like inflammation and apoptosis. Chronic IXA4 administration (8 weeks) maintains this transient activation profile, enabling adaptive remodeling of ER function without triggering maladaptive responses [3] [6]. The transient kinetics prevent persistent RIDD or JNK activation, distinguishing IXA4 from earlier IRE1 activators like kinase-directed ATP-competitive ligands [1] [3].
IXA4’s selectivity arises from its interaction with IRE1α’s kinase domain at a site distinct from the ATP-binding pocket. Structural analyses reveal that IXA4’s pyrazolopyrimidine core binds a hydrophobic cleft adjacent to the kinase active site, stabilizing an oligomeric conformation that allosterically activates the RNase domain [1] [5]. This mechanism avoids direct RNase agonism, which typically induces promiscuous RIDD activity. Mutagenesis studies confirm that mutations in the IXA4-binding interface (e.g., G598P) abolish compound efficacy without affecting basal IRE1 activity. IXA4 shows no significant binding affinity for PERK or ATF6, underpinning its branch-specific UPR activation [1] [8].
Table 1: Structural and Functional Specificity of IXA4
Feature | IXA4 | Classical IRE1 RNase Agonists (e.g., STF-083010) |
---|---|---|
Binding Site | Kinase domain allosteric pocket | RNase domain or kinase ATP-binding pocket |
RIDD Induction | Absent (≤10 µM) | Present within hours of treatment |
JNK/NF-κB Activation | Not detected | Robustly induced |
Selectivity for XBP1s | >100-fold over PERK/ATF6 targets | <10-fold selectivity |
A hallmark of IXA4 is its dissociation of XBP1s splicing from regulated IRE1-dependent decay (RIDD) and pro-inflammatory TRAF2/JNK signaling. In HEK293T cells treated with IXA4 (10 µM, 4–24 hours), RNA-seq analyses confirm upregulation of canonical XBP1s targets (SEC24D, EDEM1) but no degradation of RIDD substrates (e.g., BLOS1, SCARA3 mRNA) [1] [3]. This selectivity is attributed to IXA4’s moderate activation strength and transient kinetics, which avoid the hyperactivation state required for RIDD initiation. Furthermore, IXA4 does not increase phosphorylation of JNK or IκBα in liver tissue from DIO mice, confirming absence of TRAF2-dependent pro-inflammatory signaling [3] [6].
Transcriptomic profiling across cell lines (Huh7, SH-SY5Y, primary hepatocytes) confirms IXA4’s selectivity for IRE1/XBP1s. At optimal concentrations (5–10 µM), IXA4 robustly induces XBP1s and DNAJB9 but does not increase:
Table 2: IXA4 Selectivity Across UPR Pathways
UPR Arm | Key Marker | Response to IXA4 | Response to Thapsigargin |
---|---|---|---|
IRE1 | XBP1s splicing | ↑↑↑ (EC₅₀ = 1.2 µM) | ↑↑↑ |
DNAJB9 expression | ↑↑↑ | ↑↑↑ | |
PERK | CHOP expression | ↔ | ↑↑↑ |
eIF2α phosphorylation | ↔ | ↑↑↑ | |
ATF6 | BiP expression | ↑ (XBP1s-dependent) | ↑↑↑ (ATF6-dependent) |
ATF6 cleavage | ↔ | ↑↑↑ |
IXA4-driven XBP1s activation remodels ER proteostasis without global UPR induction. In neuronal models expressing Alzheimer’s-associated amyloid precursor protein (APP) mutants, IXA4 (10 µM, 18 hours) reduced Aβ secretion by 50% by enhancing ERAD-mediated degradation of unstable APP variants [1] [5]. Similarly, in DIO mice, IXA4 improved glucose homeostasis and reduced hepatic steatosis via XBP1s-dependent transcriptional repression of gluconeogenic genes (Pck1, G6pc) and lipogenic regulators (Srebp1c) [3] [6]. The absence of RIDD spared critical metabolic mRNAs (e.g., Insig1), preventing the metabolic disturbances seen with chronic ER stress.
Beyond ER stress resolution, IXA4 modulates physiological processes via XBP1s. In skeletal muscle regeneration, IXA4-enhanced XBP1s splicing upregulated the fusogen myomaker (Mymk), promoting myoblast fusion and hypertrophy [7]. Conversely, in endometrial fibrosis models, XBP1s activation exacerbated fibrosis via mtDNA/cGAS-STING signaling, highlighting context-dependent outcomes [2].
Table 3: Cell-Type-Specific Effects of IXA4-Mediated XBP1s Activation
Cell/Tissue Type | Key Functional Outcome | Mediators |
---|---|---|
Hepatocytes (DIO mice) | Reduced gluconeogenesis & steatosis | ↓ Pck1, ↓ Srebp1c |
Neurons (APP mutants) | Reduced Aβ secretion | Enhanced APP degradation via ERAD |
Myoblasts | Fusion into myotubes & muscle regeneration | ↑ Myomaker, ↑ Myomerger |
Endometrial cells | Fibrosis via EMT | mtDNA release → cGAS-STING |
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